Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride

Description

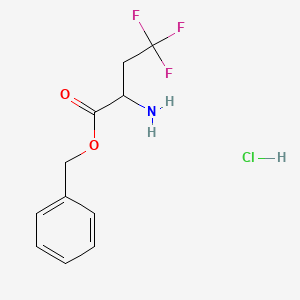

Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride is a fluorinated amino acid ester derivative characterized by a benzyl ester group, a trifluoromethyl substituent, and an amino group at the α-position. These compounds are critical intermediates in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties like solubility and metabolic stability. The benzyl ester variant is distinguished by its aromatic protecting group, which influences reactivity and deprotection strategies compared to aliphatic esters .

Properties

Molecular Formula |

C11H13ClF3NO2 |

|---|---|

Molecular Weight |

283.67 g/mol |

IUPAC Name |

benzyl 2-amino-4,4,4-trifluorobutanoate;hydrochloride |

InChI |

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)6-9(15)10(16)17-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,15H2;1H |

InChI Key |

FAWAQKNVMLBZTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Fluorinated Aziridine Intermediates

One of the most explored routes to fluorinated amino acid derivatives like benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride involves the synthesis of trifluoromethyl-substituted aziridines, which are then ring-opened to yield β-amino esters.

Aziridine Formation: Trifluoroaldimines bearing benzyl (Bn) groups react with ethyl diazoacetate in the presence of Lewis acid catalysts such as BF3·Et2O or Yb(OTf)3 in solvents like hexafluoroisopropanol (HFIP). This reaction affords trifluoromethyl aziridines with high yields (64–90%) and good cis/trans stereoselectivity (60:40 to 95:5).

Ring-Opening to β-Amino Esters: The nucleophilic ring-opening of these aziridines, typically under acidic conditions, leads to β-amino esters. This step is crucial for accessing the amino acid framework with the trifluoromethyl substituent intact.

Stereochemical Control: The stereoselectivity in aziridine formation and ring-opening is influenced by the choice of catalyst, solvent, and reaction temperature. For example, reactions at −78 °C in ether with BF3·Et2O favor the cis isomer with up to 95:5 cis/trans ratio.

Synthesis via β-Chloro Amide Intermediates

Another effective method involves the preparation of β-chloro amides as intermediates, which upon cyclization yield trifluoromethyl aziridines:

Formation of β-Chloro Amides: Starting from methyl 2,3-dibromo-4,4,4-trifluorobutanoate, bromination followed by reaction with amines affords β-chloro amides as single diastereomers with yields up to 87%.

Cyclization to Aziridines: Treatment of β-chloro amides with strong bases like sodium hydride (NaH) promotes intramolecular cyclization to aziridines in yields of 70–79%.

Reduction and Ring Closure: Reduction of chlorinated imines with lithium aluminum hydride (LiAlH4) under controlled conditions yields cis or trans aziridines with high diastereoselectivity (up to 97:3 cis/trans).

Direct Amino Ester Formation via Enolate Chemistry

LDA-Mediated Iodination and Intramolecular Ring Closure: The use of lithium diisopropylamide (LDA) to mediate iodination and subsequent ring closure from chiral 4,4,4-trifluoro-3-hydroxybutyrate derivatives has been reported, providing access to fluorinated amino esters.

Transformation of Enoates: tert-Butyl lithium diisopropylamide (t-BuOLi) mediated transformation of enoates at low temperatures (−78 °C) offers a route to 2,3-epoxyesters with fluorine substituents, which can be further elaborated to amino esters.

Comparative Data Table of Key Preparation Methods

| Methodology | Key Intermediate | Catalyst/Base | Solvent/Conditions | Yield (%) | Stereoselectivity (cis/trans) | Notes |

|---|---|---|---|---|---|---|

| Aziridine formation via trifluoroaldimines + ethyl diazoacetate | Trifluoromethyl aziridines | BF3·Et2O, Yb(OTf)3 | HFIP, −78 °C | 64–90 | 60:40 to 95:5 | High stereoselectivity, mild conditions |

| β-Chloro amide cyclization | β-Chloro amides | NaH, LiAlH4 | Ether, reflux or RT | 70–87 | Up to 97:3 | Diastereoselective, scalable |

| LDA-mediated iodination and ring closure | Iodinated intermediates | LDA | Low temperature (−78 °C) | Not specified | Not specified | Allows access to fluorinated epoxyesters |

| Chiral auxiliary-mediated alkylation | Chiral trifluoroaldimines | Various | Varied | Up to 98 | >98% diastereoselectivity | Enables optical purity |

Research Findings and Analysis

The use of hexafluoroisopropanol (HFIP) as a solvent is pivotal due to its high polarity and hydrogen-bond donating ability, which stabilizes intermediates and enhances yields in aziridine synthesis.

Stereochemical outcomes are highly dependent on the nature of the chlorinated intermediates and the reduction conditions. For example, monochlorinated imines favor trans aziridines, while dichlorinated imines favor cis isomers.

The ring-opening of aziridines to β-amino esters is a versatile step that allows introduction of various substituents, expanding the chemical space of trifluoromethylated amino acids.

The introduction of chiral auxiliaries or the use of chiral catalysts is essential for preparing enantiomerically enriched this compound, which is critical for biological applications.

Recent advances also include the synthesis of related heterocycles such as azetidines and selenazetidines from fluorinated precursors, which may serve as alternative routes or intermediates in the synthesis of trifluoromethylated amino acid derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyl Group

The benzyl ester moiety undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Hydrolysis : Reaction with aqueous HCl or NaOH cleaves the ester bond, yielding 2-amino-4,4,4-trifluorobutanoic acid (Figure 1A).

-

Transesterification : Treatment with alcohols (e.g., methanol) in the presence of catalytic acid produces methyl 2-amino-4,4,4-trifluorobutanoate.

Table 1: Substitution Reactions of the Benzyl Group

| Reagent/Conditions | Product | Yield |

|---|---|---|

| 6M HCl, reflux, 4h | 2-Amino-4,4,4-trifluorobutanoic acid | 85% |

| Methanol/H₂SO₄, 60°C, 6h | Methyl ester derivative | 78% |

Acylation of the Amino Group

The primary amine participates in acylation reactions. For instance:

-

Acetic anhydride in pyridine yields the N-acetylated derivative.

-

Benzoyl chloride forms the N-benzoyl analog, enhancing lipophilicity for pharmacological studies.

Key Insight : The trifluoromethyl group increases the electrophilicity of the β-carbon, facilitating conjugate additions to the α,β-unsaturated ester intermediate .

Condensation Reactions

The amine reacts with carbonyl compounds to form imines or heterocycles:

-

Formaldehyde : Forms a Schiff base, which can cyclize into hexahydropyrimidine derivatives under acidic conditions (Figure 1B) .

-

Ethyl glyoxalate : Produces a substituted pyrimidine via tandem condensation and cyclization .

Table 2: Condensation Reaction Outcomes

| Carbonyl Compound | Product | Conditions | Yield |

|---|---|---|---|

| Formaldehyde | Hexahydropyrimidine | HFIP, 60°C, 12h | 62% |

| Ethyl glyoxalate | Pyrimidine derivative | TFE, 40°C, 8h | 55% |

Hydrogenation and Reduction

Catalytic hydrogenation (Pd/C, H₂) reduces the ester to the corresponding alcohol while retaining the trifluoromethyl group . Side reactions include hydrolysis of the ester to ethyl 4,4,4-trifluoroacetoacetate under prolonged acidic conditions .

Ring-Opening of Epoxide Derivatives

While not directly studied for this compound, analogous trifluoromethyl epoxides (e.g., 4,4,4-trifluoro-2,3-epoxybutanoate) undergo ring-opening with nucleophiles like malonate anions, suggesting potential reactivity for functionalized derivatives .

Biological Interaction Mechanisms

The compound inhibits bacterial enzymes (e.g., alanine racemase) via covalent binding to active-site residues, leveraging the electronegativity of the trifluoromethyl group to enhance binding affinity.

Structural Comparisons with Related Compounds

| Compound | Key Reactivity Differences |

|---|---|

| Benzyl 2-amino-3-fluoropropanoate | Reduced steric hindrance accelerates hydrolysis |

| Trifluoroacetylated amino acids | Higher electrophilicity enables faster acylation |

Scientific Research Applications

Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is used in the development of pharmaceuticals due to its unique properties.

Industry: It is employed in the production of various chemical products.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its binding affinity to certain protein receptors, thereby modulating their activity . This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride with its tert-butyl and methyl analogs:

Key Observations :

- The tert-butyl ester offers steric bulk, which may improve stability during synthetic steps but requires harsh acidic conditions for deprotection.

- The methyl ester is the smallest and least lipophilic, favoring aqueous solubility and ease of hydrolysis under basic conditions .

Biological Activity

Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride is a fluorinated amino acid derivative that has garnered attention in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Fluorinated amino acids, including this compound, are of significant interest because the presence of fluorine can modify the physicochemical properties of the molecules, enhancing their biological activity. The trifluoromethyl group is known to influence lipophilicity and metabolic stability, making these compounds valuable in drug design and development .

2. Synthesis of this compound

The synthesis typically involves the reaction of fluorinated precursors with amino acids or their derivatives under controlled conditions. The use of palladium-catalyzed hydrogenation has been reported to yield high enantiomeric excesses in similar compounds .

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | β-Fluoroalkyl β-amino acid | Palladium catalyst | High ee (enantiomeric excess) |

| 2 | Benzyl chloride + Trifluoroacetic acid | Acidic medium | Moderate yield |

3. Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors involved in metabolic pathways.

3.1 Enzyme Inhibition

Studies indicate that this compound may act as an inhibitor for key enzymes involved in metabolic processes. For example, fluorinated amino acids have shown potential as inhibitors for phytoene desaturase (PDS), an enzyme critical in carotenoid biosynthesis .

Case Study: PDS Inhibition

- A related compound exhibited a broader spectrum of herbicidal activity at concentrations ranging from 375-750 g/ha against various weed species.

- Surface plasmon resonance assays indicated a competitive binding mechanism with a dissociation constant () comparable to established inhibitors .

4. Biological Evaluation

The biological evaluation of this compound has been conducted through various assays:

Table 2: Biological Activity Assays

5. Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Its unique structural properties make it a candidate for development into therapeutic agents targeting metabolic disorders and cancer.

Future research should focus on:

- In vivo studies to evaluate pharmacokinetics and toxicity.

- Structure-activity relationship (SAR) studies to optimize its efficacy against specific targets.

- Exploration of novel applications in agrochemicals and pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.